molecular formula C11H11N3O2S B12000785 2-[(2-Hydroxy-benzylidene)-hydrazono]-5-methyl-thiazolidin-4-one

2-[(2-Hydroxy-benzylidene)-hydrazono]-5-methyl-thiazolidin-4-one

Cat. No.: B12000785
M. Wt: 249.29 g/mol
InChI Key: ZOZGHZDWFKIFMA-WUXMJOGZSA-N
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Description

2-[(2-Hydroxy-benzylidene)-hydrazono]-5-methyl-thiazolidin-4-one is a chemical compound with the molecular formula C11H11N3O2S It is a member of the thiazolidinone family, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Hydroxy-benzylidene)-hydrazono]-5-methyl-thiazolidin-4-one typically involves the condensation of 2-hydroxybenzaldehyde with 5-methyl-2-thioxo-4-thiazolidinone in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions . The reaction mixture is then cooled, and the resulting precipitate is filtered and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Hydroxy-benzylidene)-hydrazono]-5-methyl-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazono group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce hydrazine derivatives.

Scientific Research Applications

2-[(2-Hydroxy-benzylidene)-hydrazono]-5-methyl-thiazolidin-4-one has several scientific research applications:

Properties

Molecular Formula

C11H11N3O2S

Molecular Weight

249.29 g/mol

IUPAC Name

(2E)-2-[(E)-(2-hydroxyphenyl)methylidenehydrazinylidene]-5-methyl-1,3-thiazolidin-4-one

InChI

InChI=1S/C11H11N3O2S/c1-7-10(16)13-11(17-7)14-12-6-8-4-2-3-5-9(8)15/h2-7,15H,1H3,(H,13,14,16)/b12-6+

InChI Key

ZOZGHZDWFKIFMA-WUXMJOGZSA-N

Isomeric SMILES

CC1C(=O)N/C(=N\N=C\C2=CC=CC=C2O)/S1

Canonical SMILES

CC1C(=O)NC(=NN=CC2=CC=CC=C2O)S1

Origin of Product

United States

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